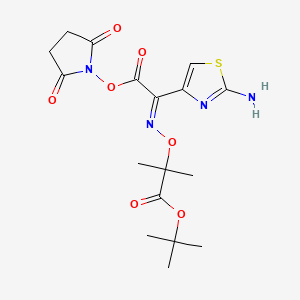
tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminothiazole ring, and a dioxopyrrolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate typically involves multiple steps. One common method includes the following steps:
Formation of the aminothiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the dioxopyrrolidinyl moiety: This step involves the reaction of the aminothiazole intermediate with a dioxopyrrolidinyl derivative, often using a coupling reagent such as dicyclohexylcarbodiimide.
Formation of the final product: The final step involves the reaction of the intermediate with tert-butyl (Z)-2-methylpropanoate under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The aminothiazole ring and dioxopyrrolidinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-oxoethylidene)amino)oxy)-2-methylpropanoate
- tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-ethylpropanoate
Uniqueness
tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is unique due to its specific combination of functional groups. The presence of the tert-butyl group, aminothiazole ring, and dioxopyrrolidinyl moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C17H22N4O7S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C17H22N4O7S/c1-16(2,3)26-14(25)17(4,5)28-20-12(9-8-29-15(18)19-9)13(24)27-21-10(22)6-7-11(21)23/h8H,6-7H2,1-5H3,(H2,18,19)/b20-12+ |
InChI Key |
ASJMOIPFQNOIGK-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















